2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid, with the CAS number 1477885-09-8, is a compound characterized by its unique molecular structure and potential applications in scientific research. It belongs to the class of amino acids and is particularly notable for its incorporation of a thiophene moiety, which contributes to its chemical properties and biological activities. The molecular formula is CHNOS, and it has a molecular weight of 201.24 g/mol .
2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid is classified as an amino acid derivative. Its classification is significant in understanding its reactivity and potential roles in biochemical pathways.
The synthesis of 2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid can be approached through several methods, commonly involving the following steps:
Technical details regarding specific reagents and conditions are crucial for optimizing yield and purity but are often proprietary or vary by laboratory practices.
The molecular structure of 2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid features:
The structural representation can be described using SMILES notation: C[C@H](C(=O)O)C(C1=CC=CS1)=O
, indicating the arrangement of atoms and functional groups within the molecule.
2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid can participate in various chemical reactions:
These reactions are significant in synthetic organic chemistry, particularly in designing derivatives for pharmaceutical applications.
The mechanism of action for 2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid primarily involves its interaction with biological systems:
Data regarding its precise biological mechanisms remain under research but suggest potential impacts on neurological functions due to its amino acid nature.
The physical properties of 2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid include:
Key chemical properties include:
Relevant data on melting point and boiling point are not extensively documented but can be determined through experimental methods.
The applications of 2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid span various fields:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3